Metfol-B

Description

Structure

2D Structure

3D Structure

Properties

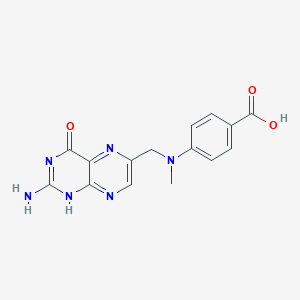

IUPAC Name |

4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-methylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O3/c1-21(10-4-2-8(3-5-10)14(23)24)7-9-6-17-12-11(18-9)13(22)20-15(16)19-12/h2-6H,7H2,1H3,(H,23,24)(H3,16,17,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNLFEQJGRZKTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204791 |

Source

|

| Record name | N(10)-Methylpteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5623-18-7 |

Source

|

| Record name | Metfol-B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5623-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(10)-Methylpteroic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metfol-B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N(10)-Methylpteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N10-METHYLPTEROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RHB9JD89E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metfol-B: A Multi-faceted Approach to Overcoming Antifolate Resistance in Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Antifolate chemotherapeutics, such as methotrexate (MTX), are mainstays in oncology, but their efficacy is frequently compromised by the development of drug resistance. This resistance can arise from a variety of molecular mechanisms, including impaired drug uptake, increased drug efflux, enhanced activity of the target enzyme dihydrofolate reductase (DHFR), and defects in drug polyglutamylation. Metfol-B, a combination of levomefolate (L-methylfolate), methylcobalamin (vitamin B12), and pyridoxal-5-phosphate (P5P), presents a promising strategy to circumvent these resistance mechanisms. This technical guide delineates the mechanism of action of this compound in the context of antifolate resistance, supported by quantitative data and detailed experimental protocols. By providing the biologically active form of folate and essential cofactors, this compound can bypass the metabolic blockade imposed by antifolates and restore downstream cellular processes necessary for nucleotide synthesis and DNA replication.

Introduction: The Challenge of Antifolate Resistance

Antifolates exert their cytotoxic effects by inhibiting key enzymes in the folate metabolic pathway, leading to a depletion of tetrahydrofolate (THF) and its derivatives. These derivatives are essential one-carbon donors for the de novo synthesis of purines and thymidylate, critical components of DNA and RNA. The primary target of classical antifolates like methotrexate is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to THF.

Cancer cells can develop resistance to antifolates through several mechanisms:

-

Impaired Drug Influx: Reduced expression or function of the reduced folate carrier (RFC), the primary transporter for folates and antifolates into the cell.

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance-associated proteins (MRPs), which actively pump antifolates out of the cell.

-

DHFR Overexpression or Mutation: Increased levels of DHFR can titrate out the inhibitory effect of the drug. Mutations in the DHFR gene can reduce the binding affinity of the antifolate.

-

Defective Polyglutamylation: Antifolates require the addition of glutamate residues, a process called polyglutamylation, for intracellular retention and optimal activity. Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) leads to poor drug retention.

This compound: Composition and Rationale

This compound is a formulation comprising three key components that play vital roles in folate metabolism:

-

Levomefolate (L-5-Methyltetrahydrofolate): The most biologically active form of folate. It is the predominant form of folate in the circulation and can directly enter the folate cycle downstream of the DHFR-mediated step.

-

Methylcobalamin (Vitamin B12): An essential cofactor for the enzyme methionine synthase. This enzyme is crucial for the conversion of L-methylfolate to THF, a key step for the regeneration of the folate pool.

-

Pyridoxal-5-Phosphate (P5P): The active form of vitamin B6. It serves as a cofactor for numerous enzymes in one-carbon metabolism, including serine hydroxymethyltransferase (SHMT), which is a major source of one-carbon units.[1][2][3]

The rationale behind this compound is to provide the necessary downstream metabolites and cofactors to bypass the enzymatic blockade and resistance mechanisms that render traditional antifolate therapy ineffective.

Mechanism of Action of this compound in Antifolate Resistance

Levomefolate: Bypassing DHFR Inhibition

The cornerstone of this compound's action against antifolate resistance is the provision of levomefolate. Since classical antifolates block DHFR, the conversion of dietary folic acid to the active THF is inhibited. Levomefolate, being the metabolic end-product of this pathway, can replenish the intracellular folate pool independently of DHFR activity. This directly circumvents resistance mechanisms involving DHFR overexpression or mutation.

Methylcobalamin: Overcoming the "Methyl Trap" and Enhancing Antifolate Uptake

Methylcobalamin plays a dual role. Firstly, it acts as a cofactor for methionine synthase, which catalyzes the transfer of a methyl group from levomefolate to homocysteine, producing methionine and THF. In the absence of sufficient vitamin B12, folate becomes "trapped" as L-methylfolate, leading to a functional folate deficiency even when L-methylfolate is supplied. By ensuring the efficient conversion of L-methylfolate to THF, methylcobalamin prevents this "methyl trap" and ensures the availability of THF for purine and thymidylate synthesis.

Secondly, preclinical studies have suggested that methylcobalamin can enhance the transport of methotrexate into tumor cells. This synergistic effect could potentially counteract resistance due to impaired drug influx.[4]

Pyridoxal-5-Phosphate: Supporting One-Carbon Metabolism

P5P is a critical cofactor for serine hydroxymethyltransferase (SHMT), the enzyme that catalyzes the conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate. This reaction is a primary source of one-carbon units for nucleotide biosynthesis.[1][2][3] By supporting SHMT activity, P5P ensures a steady supply of one-carbon units, which is essential for the downstream processes that levomefolate and methylcobalamin facilitate. While not a primary driver in overcoming resistance, its role in maintaining the overall flux of one-carbon metabolism is crucial for the efficacy of the entire formulation.[1][2][3]

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of this compound components in the context of antifolate treatment and resistance.

Table 1: Rescue Effect of Different Folates on Methotrexate-Induced Cytotoxicity

| Cell Line | Treatment | Folate Supplement | Concentration | Cell Viability (%) |

| HTR-8/SVneo | MTX (IC50) | None | - | ~50 |

| HTR-8/SVneo | MTX (IC50) | Folic Acid | 1 µM | ~55 (no significant rescue) |

| HTR-8/SVneo | MTX (IC50) | Levomefolate (MTHF) | 1 µM | ~85 (significant rescue) |

| HTR-8/SVneo | MTX (IC50) | Folinic Acid (FTHF) | 1 µM | ~90 (significant rescue) |

Data synthesized from a study on human trophoblast cells, demonstrating the superior rescuing effect of active folate metabolites over folic acid in the presence of methotrexate.[5][6]

Table 2: Effect of Methylcobalamin on Methotrexate Uptake

| Tissue | Treatment | 3H-Methotrexate Influx (relative units) |

| Mammary Adenocarcinoma (Ca-755) | Methotrexate | 1.00 |

| Mammary Adenocarcinoma (Ca-755) | Methotrexate + Methylcobalamin (0.01 mg/kg) | 1.45 (stimulated influx) |

| Small Intestine | Methotrexate | 1.00 |

| Small Intestine | Methotrexate + Methylcobalamin (0.01 mg/kg) | 1.30 (stimulated influx) |

| Spleen | Methotrexate | 1.00 |

| Spleen | Methotrexate + Methylcobalamin (0.01 mg/kg) | 1.02 (no significant change) |

Data from a preclinical study showing that methylcobalamin can selectively increase methotrexate uptake in tumor and intestinal tissues.[4]

Experimental Protocols

Cell Viability Assay to Determine Rescue Effect

Objective: To assess the ability of this compound components to rescue cells from antifolate-induced cytotoxicity.

Materials:

-

Antifolate-resistant and sensitive cancer cell lines (e.g., MTX-resistant leukemia cell line K562/MTX).

-

Complete cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum.

-

Methotrexate (or other antifolate).

-

Levomefolate, methylcobalamin, pyridoxal-5-phosphate.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the antifolate to determine the IC50 value.

-

In a separate experiment, treat cells with the IC50 concentration of the antifolate.

-

Simultaneously, add different concentrations of levomefolate, methylcobalamin, P5P, or a combination (this compound) to the respective wells. Include a control group with only the antifolate.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Methotrexate Uptake Assay

Objective: To quantify the effect of methylcobalamin on the intracellular accumulation of methotrexate.

Materials:

-

Cancer cell line of interest.

-

[3H]-Methotrexate (radiolabeled).

-

Methylcobalamin.

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

Procedure:

-

Culture cells to mid-log phase.

-

Pre-incubate cells with or without methylcobalamin at a desired concentration for 1 hour.

-

Add [3H]-Methotrexate to the cell culture medium at a specific concentration.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove aliquots of the cell suspension.

-

Wash the cells rapidly with ice-cold PBS to remove extracellular [3H]-Methotrexate.

-

Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Determine the protein concentration of the cell lysates to normalize the uptake data.

-

Plot the intracellular [3H]-Methotrexate concentration over time to determine the rate of uptake.

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. Simplifying the B Complex: How Vitamins B6 and B9 Modulate One Carbon Metabolism in Cancer and Beyond [mdpi.com]

- 2. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. studenttheses.uu.nl [studenttheses.uu.nl]

- 4. [Effect of methylcobalamin on methotrexate transport in normal and tumorous tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clinexprheumatol.org [clinexprheumatol.org]

- 6. Rescuing effect of folates on methotrexate cytotoxicity in human trophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Role of Metfol-B in Modulating Methotrexate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methotrexate (MTX), a cornerstone of therapy in oncology and autoimmune diseases, exerts its therapeutic effects by competitively inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition, however, also leads to a range of dose-limiting toxicities. Metfol-B, a combination formulation of Methylcobalamin (Vitamin B12), Folic Acid (Vitamin B9), and Pyridoxine (Vitamin B6), plays a crucial adjunctive role in methotrexate therapy. This technical guide provides an in-depth analysis of the biochemical and clinical interplay between this compound and methotrexate, offering a comprehensive resource for researchers and drug development professionals. The guide summarizes quantitative data on the impact of this compound's components on MTX toxicity, details relevant experimental protocols, and provides visual representations of key metabolic pathways and experimental workflows.

Introduction: The Rationale for Co-administration

Methotrexate's mechanism of action is intrinsically linked to the folate pathway. By inhibiting DHFR, MTX depletes intracellular pools of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and pyrimidines, thereby arresting DNA synthesis and cell proliferation[1][2]. This disruption of folate metabolism is not only central to MTX's efficacy but also the primary driver of its adverse effects, which can manifest as myelosuppression, mucositis, and hepatotoxicity.

This compound is a formulation designed to counteract these toxicities by providing essential B vitamins that are integral to folate metabolism and related pathways. The components of this compound are:

-

Folic Acid: A synthetic form of folate that replenishes the folate pool depleted by methotrexate, thereby mitigating its toxic effects on healthy tissues.

-

Methylcobalamin: An active form of Vitamin B12 that acts as a cofactor for methionine synthase, an enzyme crucial for the regeneration of methionine and the synthesis of S-adenosylmethionine (SAM), a universal methyl donor.

-

Pyridoxine (Vitamin B6): A cofactor in numerous metabolic pathways, including the transsulfuration pathway which is involved in homocysteine metabolism.

This guide will dissect the individual and combined roles of these components in the context of methotrexate therapy.

Quantitative Impact on Methotrexate Toxicity

The co-administration of the components of this compound, particularly folic acid, has been extensively studied to quantify their impact on reducing methotrexate-related toxicities. The following tables summarize key findings from clinical trials.

Table 1: Effect of Folic Acid Supplementation on Methotrexate-Related Adverse Events in Rheumatoid Arthritis Patients

| Adverse Event | Folic Acid Supplementation Group | Placebo Group | Odds Ratio (95% CI) | p-value | Reference |

| Elevated Transaminases | 17% | 38% | 0.15 (0.10, 0.23) | <0.00001 | [3] |

| Gastrointestinal Side Effects (Nausea, Vomiting) | 51% | 71% | 0.71 (0.51, 0.99) | 0.04 | [3] |

| Patient Withdrawal from MTX Treatment | 12% | 38% | 0.29 (0.21, 0.42) | <0.00001 | [3] |

Table 2: Comparison of Different Folic Acid Dosing Regimens on Methotrexate Toxicity

| Folic Acid Dose | Incidence of Transaminitis (>ULN) | Incidence of Undesirable Symptoms | Mean MTX Dose (mg/week) | Reference |

| 10 mg/week | 42.6% | 7.4% lower than 30mg group (not significant) | 22.8 ± 4.4 | [4] |

| 30 mg/week | 45.7% | - | 21.4 ± 4.6 | [4] |

While extensive quantitative data exists for folic acid, similar comprehensive human data for the direct impact of methylcobalamin and pyridoxine on methotrexate pharmacokinetics and toxicity are less readily available. However, preclinical studies provide some insights:

Table 3: Preclinical Data on Methylcobalamin and Pyridoxine in Methotrexate Treatment

| Component | Finding | Model | Reference |

| Methylcobalamin | Stimulated the rate of 3H-methotrexate influx into tumor and small intestine. Optimal dose of 0.01 mg/kg suggested to improve antitumor action. | Mice with mammary adenocarcinoma | [5] |

| Pyridoxine (100 mg/kg) | Significantly reduced serum creatinine and NGAL levels in MTX-induced nephrotoxicity. | Rats | [4][6] |

| Pyridoxine (33 mg/kg) | No significant difference in serum creatinine and NGAL levels compared to MTX-only group. | Rats | [4][6] |

Signaling Pathways and Metabolic Interactions

The interplay between methotrexate and the components of this compound occurs at the level of key metabolic pathways. Understanding these interactions is crucial for optimizing therapeutic outcomes.

Methotrexate and the Folate Cycle

Methotrexate directly targets the folate cycle by inhibiting DHFR. This leads to an accumulation of dihydrofolate (DHF) and a depletion of THF, which is essential for one-carbon metabolism. The following diagram illustrates this central interaction.

Role of Methylcobalamin and Pyridoxine in Homocysteine Metabolism

Methotrexate therapy can lead to an accumulation of homocysteine, an amino acid linked to cardiovascular risk. Both methylcobalamin and pyridoxine are essential cofactors in pathways that metabolize homocysteine, thus potentially mitigating this side effect.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols for studying the interaction between methotrexate and the components of this compound.

Measurement of Methotrexate and its Metabolites in Biological Samples

Objective: To quantify the concentration of methotrexate and its major metabolite, 7-hydroxymethotrexate, in plasma or serum.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Sample Preparation:

-

To 100 µL of plasma or serum, add 200 µL of an internal standard solution (e.g., methotrexate-d3) in acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM):

-

Methotrexate: m/z 455.2 → 308.2

-

7-hydroxymethotrexate: m/z 471.2 → 324.2

-

Methotrexate-d3 (Internal Standard): m/z 458.2 → 311.2

-

-

Data Analysis: Quantify methotrexate and 7-hydroxymethotrexate concentrations by comparing the peak area ratios of the analytes to the internal standard against a standard curve.

-

Clinical Trial Protocol for Assessing Folic Acid Supplementation

Objective: To evaluate the efficacy and safety of folic acid supplementation in reducing methotrexate toxicity in patients with rheumatoid arthritis.

Study Design: Randomized, double-blind, placebo-controlled trial.

-

Patient Population: Adults with a diagnosis of active rheumatoid arthritis who are candidates for methotrexate therapy.

-

Randomization: Patients are randomly assigned to one of two arms:

-

Arm 1 (Treatment): Methotrexate + Folic Acid (e.g., 5 mg once weekly).

-

Arm 2 (Control): Methotrexate + Placebo.

-

-

Treatment:

-

Methotrexate is initiated at a standard dose (e.g., 7.5 mg/week) and titrated up as needed.

-

Folic acid or placebo is administered on a different day than methotrexate.

-

-

Assessments:

-

Baseline: Complete blood count (CBC), liver function tests (LFTs), serum creatinine, and disease activity scores (e.g., DAS28).

-

Follow-up (e.g., every 4 weeks): CBC, LFTs, serum creatinine, and assessment of adverse events (e.g., nausea, mucositis).

-

Efficacy Endpoints: Change in disease activity scores from baseline.

-

Safety Endpoints: Incidence of adverse events, particularly elevated LFTs and gastrointestinal intolerance.

-

-

Statistical Analysis:

-

Compare the incidence of adverse events between the two arms using chi-square or Fisher's exact test.

-

Compare the change in disease activity scores between the two arms using t-tests or ANCOVA.

-

Conclusion and Future Directions

The co-administration of this compound's components with methotrexate represents a critical strategy for mitigating the drug's toxicity and improving patient tolerance. Folic acid supplementation is well-established as a standard of care for reducing methotrexate-related adverse events without compromising efficacy. While the roles of methylcobalamin and pyridoxine are biochemically plausible and supported by preclinical data, further clinical research is warranted to fully elucidate their quantitative contributions to improving the therapeutic index of methotrexate. Future studies should focus on the synergistic effects of the complete this compound formulation and explore personalized supplementation strategies based on individual patient genetics and metabolic profiles. This technical guide provides a foundational resource for researchers and clinicians working to optimize methotrexate therapy and enhance patient outcomes.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Using folic acid with methotrexate in rheumatoid arthritis – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]

- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 4. researchgate.net [researchgate.net]

- 5. [Effect of methylcobalamin on methotrexate transport in normal and tumorous tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

Navigating Antifolate Therapy: A Technical Guide to Predictive Biomarkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifolate drugs, a cornerstone of chemotherapy and treatment for autoimmune diseases for over six decades, function by disrupting the metabolic pathways dependent on folate.[1] Medications like methotrexate and pemetrexed are pivotal in managing various cancers and inflammatory conditions.[1][2] However, patient response to these agents is highly variable, leading to a spectrum of outcomes from successful remission to significant toxicity and lack of efficacy.[3][4] This variability underscores the critical need for robust biomarkers to predict treatment response and toxicity, enabling a more personalized approach to antifolate therapy. This guide provides an in-depth overview of the current landscape of biomarkers for antifolate treatment, focusing on their molecular basis, methodologies for their assessment, and their clinical utility.

Metabolic Biomarkers: Tracing the Folate Pathway

The direct measurement of metabolites within the folate pathway provides a functional readout of drug activity and its impact on cellular processes. Key metabolic biomarkers include intracellular drug concentrations and downstream indicators of folate pathway inhibition.

Red Blood Cell Methotrexate Polyglutamates (MTX-PGs)

Methotrexate is actively transported into cells and converted to methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[5] This process traps the drug intracellularly and enhances its inhibitory effect on target enzymes.[5] The accumulation of MTX-PGs in red blood cells (RBCs) has been investigated as a potential biomarker for both the efficacy and toxicity of methotrexate treatment.[3][5]

Data on MTX-PGs as a Biomarker

| Biomarker | Patient Population | Key Finding | Reference |

| RBC MTX-PG2 | Rheumatoid Arthritis | Positively correlated with an improvement in DAS-28 score. | [6] |

| RBC MTX-PGs | Rheumatoid Arthritis | Proposed as a biomarker of treatment response. | [5] |

Experimental Protocol: Measurement of RBC MTX-PGs

The quantification of MTX-PGs in red blood cells is typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for sensitive and specific detection.

-

Sample Collection and Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Separate red blood cells by centrifugation.

-

Lyse the RBCs with a hypotonic buffer containing a reducing agent (e.g., dithiothreitol) to prevent folate oxidation.

-

Precipitate proteins using an acid, such as perchloric acid or trichloroacetic acid.

-

Centrifuge to remove the protein pellet and collect the supernatant containing MTX-PGs.

-

-

Chromatographic Separation:

-

Use a reverse-phase C18 HPLC column for separation of the different MTX-PG species (MTX-PG1 to MTX-PG7).

-

Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Detection:

-

Utilize tandem mass spectrometry (MS/MS) for detection, which provides high specificity and sensitivity.

-

Monitor for the specific precursor-to-product ion transitions for each MTX-PG.

-

-

Quantification:

-

Use stable isotope-labeled internal standards for each MTX-PG to correct for matrix effects and variations in instrument response.

-

Generate a calibration curve using standards of known concentrations to quantify the MTX-PG levels in the samples.

-

Homocysteine

Homocysteine is an amino acid that is remethylated to methionine in a folate- and vitamin B12-dependent reaction.[7] Antifolate drugs, by depleting the pool of active folates, can impair this process, leading to an accumulation of homocysteine in the plasma.[7][8] Elevated homocysteine levels have been studied as a surrogate marker for folate deficiency and a predictor of antifolate-related toxicity.[7][9]

Data on Homocysteine as a Biomarker

| Biomarker | Patient Population | Key Finding | Reference |

| Plasma Homocysteine | Rheumatoid Arthritis | Initial levels were predictive of gastrointestinal intolerance and elevations of liver enzymes in patients not receiving folic acid supplementation. | [7][10] |

| Plasma Homocysteine | Rheumatoid Arthritis | Hyperhomocysteinemia was more prevalent in patients with methotrexate toxicity (32.7% vs. 16.7%). | [11] |

| Plasma Homocysteine | Cancer (Pemetrexed treatment) | Plasma levels of homocysteine and methylmalonic acid were strongly correlated with serious drug-related toxicities. | [9][12] |

| Plasma Homocysteine | Rheumatoid Arthritis | Low-dose methotrexate treatment leads to an increased plasma homocysteine level. | [8] |

Experimental Protocol: Measurement of Plasma Homocysteine

Plasma homocysteine is routinely measured using immunoassays or chromatographic methods.

-

Sample Collection:

-

Collect blood in EDTA tubes.

-

Place the sample on ice immediately and centrifuge within one hour to separate plasma. This is critical as RBCs can continue to produce and release homocysteine.

-

-

Analytical Methods:

-

Immunoassays: Automated immunoassays, such as fluorescence polarization immunoassay (FPIA) or chemiluminescence immunoassays, are widely used in clinical laboratories.[11] These assays typically involve a pre-treatment step to reduce the disulfide bonds of homocysteine.

-

HPLC with Fluorescence Detection: This method involves derivatization of homocysteine with a fluorescent tag, followed by separation on an HPLC system and detection with a fluorescence detector.

-

LC-MS/MS: This is considered a reference method due to its high specificity and sensitivity. It allows for the simultaneous measurement of homocysteine and other related metabolites.[13]

-

Genetic Biomarkers: Decoding Predisposition to Response and Toxicity

Single nucleotide polymorphisms (SNPs) in genes encoding enzymes and transporters in the folate pathway can influence the pharmacokinetics and pharmacodynamics of antifolate drugs.[14][15] These genetic variations can alter enzyme activity or transporter function, thereby affecting drug efficacy and the risk of adverse events.[15]

Key Genes and Polymorphisms in Antifolate Therapy

| Gene | Function | Polymorphism | Clinical Association with Antifolate Treatment | Reference |

| MTHFR | Methylenetetrahydrofolate reductase | C677T | The 677T genotype was associated with a six-fold greater risk of hematological toxicity in pediatric NHL patients treated with high-dose methotrexate. The MTHFR 677TT genotype is an independent risk factor for hyperhomocysteinemia in rheumatoid arthritis patients. | [11][14] |

| DHFR | Dihydrofolate reductase | Various polymorphisms | Gene variations may affect therapeutic responses to antifolates, leading to lower treatment efficacy or higher adverse drug event frequency. | [16][17] |

| FPGS | Folylpolyglutamate synthetase | rs12379987 | Interacted with treatment for overall survival in small-cell lung cancer patients treated with pemetrexed-carboplatin. | [18] |

| GGH | Gamma-glutamyl hydrolase | Various SNPs | Nine GGH-associated SNPs interacted with a SNP in SLC19A1 for overall survival in small-cell lung cancer patients on pemetrexed-carboplatin. | [18] |

| SLC19A1 | Reduced folate carrier 1 | rs2838952 | Had a significant treatment-independent association with overall survival in small-cell lung cancer. | [18] |

| TS (TYMS) | Thymidylate synthase | Various polymorphisms | The TS genotype was associated with survival in NSCLC patients treated with pemetrexed. | [19] |

Experimental Protocol: Genotyping of Folate Pathway SNPs

Genotyping of these polymorphisms is typically performed using PCR-based methods on DNA extracted from whole blood.

-

DNA Extraction:

-

Extract genomic DNA from peripheral blood leukocytes using commercially available kits.

-

-

Genotyping Methods:

-

PCR-RFLP (Restriction Fragment Length Polymorphism): This classic method involves amplifying the DNA region containing the SNP, followed by digestion with a specific restriction enzyme that cuts at one of the alleles. The resulting fragments are then separated by gel electrophoresis.

-

Real-Time PCR with Allele-Specific Probes: This high-throughput method uses fluorescently labeled probes that are specific for each allele (e.g., TaqMan assays).

-

DNA Sequencing: Sanger sequencing or next-generation sequencing (NGS) can be used to directly determine the nucleotide sequence of the amplified region.

-

Microarrays: For analyzing a large number of SNPs simultaneously, DNA microarrays can be used.

-

Protein and Cellular Biomarkers: A Wider View of the Biological Response

Beyond the direct folate pathway, other proteins and cellular components can serve as biomarkers for the systemic response to antifolate therapy.

Serum Proteins

Several serum proteins have been investigated as potential predictors of response to methotrexate in rheumatoid arthritis.

Data on Serum Proteins as Biomarkers

| Biomarker | Patient Population | Key Finding | Reference |

| C-reactive protein (CRP) | Early Rheumatoid Arthritis | Lower baseline levels significantly predicted low disease activity after 3 months of methotrexate monotherapy. | [20] |

| Leptin | Early Rheumatoid Arthritis | Lower baseline levels significantly predicted low disease activity after 3 months of methotrexate monotherapy. | [20] |

| TNF-RI | Early Rheumatoid Arthritis | Higher baseline levels significantly predicted low disease activity after 3 months of methotrexate monotherapy. | [20] |

| VCAM-1 | Early Rheumatoid Arthritis | Higher baseline levels significantly predicted low disease activity after 3 months of methotrexate monotherapy. | [20] |

| Myeloid-related proteins (MRP8/14) | Rheumatoid Arthritis | Higher baseline levels were associated with a good response to methotrexate treatment. | [6] |

Experimental Protocol: Measurement of Serum Proteins

These serum proteins are typically measured using standard immunoassays.

-

Sample Collection:

-

Collect serum by drawing blood into a tube without an anticoagulant and allowing it to clot.

-

Centrifuge to separate the serum.

-

-

Analytical Method:

-

ELISA (Enzyme-Linked Immunosorbent Assay): This is a common and robust method for quantifying specific proteins in a sample. It involves capturing the protein of interest with a specific antibody and detecting it with a second, enzyme-linked antibody that generates a measurable signal.

-

Folate Receptor Alpha (FRα)

Folate receptor alpha (FRα) is a protein that is overexpressed in several types of cancers, including ovarian and lung cancer.[21] It has been investigated as a potential biomarker for diagnosis, prognosis, and as a therapeutic target for folate-drug conjugates.[21]

Experimental Protocol: Assessment of FRα Expression

FRα expression is typically assessed in tumor tissue.

-

Sample:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

-

-

Method:

-

Immunohistochemistry (IHC): This technique uses antibodies to detect the presence and localization of FRα protein in tissue sections. The intensity and percentage of stained tumor cells are scored to determine the level of expression.

-

Visualizing the Landscape of Antifolate Biomarkers

To better understand the interplay of these biomarkers, the following diagrams illustrate the key pathways and workflows.

Folate Metabolism and Antifolate Action

Caption: Folate metabolism pathway and the inhibitory action of antifolate drugs on DHFR.

Biomarker-Guided Antifolate Treatment Workflow

Caption: Workflow for biomarker-guided antifolate treatment from patient selection to monitoring.

Conclusion

The development and validation of biomarkers for antifolate therapy hold immense promise for optimizing treatment outcomes. While no single biomarker has yet been established as a definitive predictor of response for all patients, a multi-faceted approach that integrates metabolic, genetic, and protein-based markers is emerging as a powerful strategy. For researchers and drug development professionals, a deeper understanding of these biomarkers and the methodologies for their assessment is crucial for designing more effective clinical trials and ultimately, for delivering on the promise of personalized medicine in the realm of antifolate treatment. Future research should focus on the validation of these biomarkers in large, prospective clinical trials to establish their clinical utility and facilitate their integration into routine clinical practice.

References

- 1. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Markers of treatment response to methotrexate in rheumatoid arthritis: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predicting treatment response to methotrexate: are we closer to solving the enigma? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Markers of Treatment Response to Methotrexate in Rheumatoid Arthritis: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predictive Biomarkers of Methotrexate Treatment Response in Patients with Rheumatoid Arthritis: A Systematic Review [mdpi.com]

- 7. Homocysteine levels in patients with rheumatoid arthritis treated with low-dose methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Homocysteine and folate status in methotrexate-treated patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Folate status and the safety profile of antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bevital.no [bevital.no]

- 11. Association of hyperhomocysteinemia with genetic variants in key enzymes of homocysteine metabolism and methotrexate toxicity in rheumatoid arthritis patients [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Influence of methylenetetrahydrofolate reductase gene polymorphisms on the outcome of pediatric patients with non-Hodgkin lymphoma treated with high-dose methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of genetic polymorphisms in the folate pathway on methotrexate therapy in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dihydrofolate reductase gene variations in susceptibility to disease and treatment outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biomarker analysis in a phase III study of pemetrexed-carboplatin versus etoposide-carboplatin in chemonaive patients with extensive-stage small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacogenomic Assessment of Outcomes of Pemetrexed-Treated Patients with Adenocarcinoma of the Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jrheum.org [jrheum.org]

- 21. Folate Receptor as a Biomarker and Therapeutic Target in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Metfol-B and its Interaction with Dihydrofolate Reductase (DHFR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metfol-B, also known as 4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]methylamino]benzoic acid or N10-Methylpteroic acid, is a compound structurally related to folic acid and the well-known dihydrofolate reductase (DHFR) inhibitor, methotrexate. DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular proliferation. Consequently, DHFR is a key target for various therapeutic agents, including anticancer and antimicrobial drugs.

This technical guide provides an in-depth analysis of the known interaction between this compound and DHFR. It consolidates available data, details relevant experimental protocols for studying such interactions, and visualizes the associated biochemical pathways and experimental workflows.

This compound: An Inactive Metabolite of Methotrexate

Extensive literature review indicates that this compound is primarily recognized as an inactive metabolite of the potent DHFR inhibitor, methotrexate. One study identified a compound with the properties of 2,4-diamino-N10-methylpteroic acid in the plasma and urine of patients undergoing high-dose methotrexate therapy. This compound showed strong cross-reactivity in a radioimmunoassay for methotrexate but did not compete with methotrexate in a competitive DHFR binding assay, suggesting a significantly lower affinity for the enzyme.[1]

While structurally similar to methotrexate, the subtle alteration at the N10 position appears to drastically reduce its ability to bind to the active site of DHFR. Therefore, this compound is not considered a direct and potent inhibitor of DHFR in the same manner as its parent compound.

Quantitative Data on this compound and DHFR Interaction

A thorough search of scientific literature revealed no specific quantitative data for the direct inhibition of dihydrofolate reductase by this compound. The following table summarizes the absence of key inhibitory parameters.

| Parameter | Value | Source |

| IC50 | Not Available | N/A |

| Ki | Not Available | N/A |

| Binding Affinity (Kd) | Not Available | N/A |

This lack of data further supports the characterization of this compound as a metabolite with negligible direct activity against DHFR.

Experimental Protocols for Assessing DHFR Interaction

To determine the potential interaction of any compound, including this compound, with DHFR, a variety of established experimental protocols can be employed. Below are detailed methodologies for key assays.

Spectrophotometric DHFR Inhibition Assay

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.

Principle: DHFR catalyzes the following reaction: Dihydrofolate + NADPH + H+ → Tetrahydrofolate + NADP+

The consumption of NADPH leads to a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the DHFR activity. An inhibitor will slow down this rate.

Materials:

-

Purified recombinant human DHFR

-

Dihydrofolate (DHF), substrate

-

NADPH, cofactor

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Methotrexate)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHF in the assay buffer.

-

Prepare a stock solution of NADPH in the assay buffer.

-

Prepare a series of dilutions of the test compound (this compound) and the positive control (Methotrexate) in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound dilution (or solvent for control wells)

-

DHFR enzyme solution

-

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the DHF and NADPH solution to each well to initiate the reaction. The final reaction volume is typically 200 µL.

-

-

Data Acquisition:

-

Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode, taking readings at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of the test compound.

-

Plot the percentage of DHFR inhibition versus the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Fluorescence-Based Binding Assay

This method directly measures the binding of a ligand to DHFR by monitoring changes in the intrinsic tryptophan fluorescence of the enzyme or the fluorescence of a labeled ligand.

Principle: The binding of a ligand to DHFR can cause a conformational change in the enzyme, leading to a quenching or enhancement of its intrinsic tryptophan fluorescence. By titrating the enzyme with increasing concentrations of the ligand, the binding affinity (dissociation constant, Kd) can be determined.

Materials:

-

Purified recombinant human DHFR

-

Test compound (this compound)

-

Binding Buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 1 mM DTT)

-

Fluorometer

Procedure:

-

Preparation:

-

Prepare a stock solution of DHFR in the binding buffer and determine its concentration accurately.

-

Prepare a concentrated stock solution of the test compound (this compound) in the binding buffer.

-

-

Fluorescence Titration:

-

Place a fixed concentration of DHFR in a quartz cuvette.

-

Set the fluorometer to excite at the tryptophan excitation wavelength (around 290 nm) and measure the emission spectrum (typically 300-400 nm) or at the emission maximum (around 340 nm).

-

Record the initial fluorescence of the DHFR solution.

-

Add small aliquots of the test compound stock solution to the cuvette, mixing thoroughly after each addition.

-

After each addition, record the fluorescence intensity. Correct for dilution effects.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity as a function of the ligand concentration.

-

Fit the data to a binding isotherm equation (e.g., the one-site binding model) to calculate the dissociation constant (Kd).

-

Signaling Pathways and Experimental Workflows

Folate Metabolism Pathway

The following diagram illustrates the central role of DHFR in the folate metabolic pathway, which is essential for the de novo synthesis of purines and thymidylate.

Experimental Workflow for DHFR Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing potential DHFR inhibitors.

Logical Relationship of this compound to Methotrexate and DHFR

This diagram illustrates the metabolic relationship between methotrexate, this compound, and their respective interactions with DHFR.

References

The Understated Role of N10-Methylpteroic Acid in Folate Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N10-Methylpteroic acid, also known as 4-deoxy-4-amino-N10-methyl pteroic acid (dAMPA), is a primary metabolite of the widely used antifolate drug, methotrexate (MTX). While its direct impact on the folate pathway is significantly less pronounced than its parent compound, its formation and presence are of considerable importance in the clinical management of high-dose methotrexate therapy and in the development of strategies to mitigate methotrexate-induced toxicity. This technical guide provides an in-depth analysis of the significance of N10-Methylpteroic acid, detailing its formation, its minimal yet measurable interaction with dihydrofolate reductase (DHFR), and the analytical methods used for its quantification.

Introduction

The folate pathway is a critical network of enzymatic reactions essential for the de novo synthesis of purines and thymidylate, and the remethylation of homocysteine to methionine. These processes are fundamental for DNA replication, repair, and methylation. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital one-carbon carrier. The inhibition of DHFR is a cornerstone of cancer chemotherapy, with methotrexate (MTX) being a prominent and long-standing therapeutic agent.

N10-Methylpteroic acid emerges as a significant metabolite in the context of methotrexate therapy. It is the product of the enzymatic cleavage of the glutamate moiety from methotrexate. While its affinity for DHFR is markedly lower than that of methotrexate, its study provides valuable insights into methotrexate metabolism, pharmacokinetics, and the mechanisms of drug resistance and rescue.

Formation of N10-Methylpteroic Acid

N10-Methylpteroic acid is primarily formed through two distinct biological processes:

-

Metabolism by Intestinal Microbiota: Following oral administration, a portion of methotrexate can be hydrolyzed by carboxypeptidases produced by bacteria residing in the gut, leading to the formation of N10-Methylpteroic acid and glutamate.

-

Enzymatic Cleavage by Carboxypeptidase-G2 (CPDG2): In a clinical setting, particularly in cases of high-dose methotrexate-induced nephrotoxicity, the recombinant enzyme carboxypeptidase-G2 (glucarpidase) is administered as a rescue agent. CPDG2 rapidly and efficiently cleaves methotrexate into N10-Methylpteroic acid and glutamate, providing a non-renal pathway for methotrexate clearance and significantly reducing systemic toxicity.

Figure 1: Formation of N10-Methylpteroic acid from Methotrexate.

Interaction with Dihydrofolate Reductase (DHFR)

The primary significance of N10-Methylpteroic acid in the folate pathway lies in its vastly reduced affinity for dihydrofolate reductase (DHFR) compared to methotrexate. Methotrexate is a potent competitive inhibitor of DHFR, binding with high affinity to the active site and preventing the reduction of dihydrofolate to tetrahydrofolate. This blockade disrupts the supply of one-carbon units for nucleotide synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Figure 2: Comparative inhibition of DHFR by Methotrexate and N10-Methylpteroic Acid.

Quantitative Data

The following table summarizes the available quantitative data regarding the inhibitory activity of N10-Methylpteroic acid. It is important to note the limited availability of data for the human enzyme.

| Compound | Target Enzyme | Organism | Inhibition Parameter | Value | Reference |

| N10-Methylpteroic Acid (dAMPA) | DHFR-TS | Babesia gibsoni | IC50 | 2.6 ± 0.15 µM | [2] |

| Methotrexate (MTX) | DHFR | Human | Ki | ~0.005 nM | [3] |

| N10-Methylpteroic Acid (dAMPA) | DHFR | Human | Relative Affinity | ~1/200th of MTX | [1] |

Experimental Protocols

Accurate quantification of N10-Methylpteroic acid is crucial for monitoring methotrexate clearance, especially after the administration of carboxypeptidase-G2. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for this analysis.

HPLC Method for the Determination of Methotrexate and N10-Methylpteroic Acid in Plasma

This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.

5.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing an internal standard (e.g., folic acid).

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for analysis.

5.1.2. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might start at 5% B, increasing to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: UV detector at 306 nm.

5.1.3. Expected Results

Under these conditions, methotrexate and N10-Methylpteroic acid should be well-resolved, with distinct retention times allowing for their individual quantification.

Figure 3: Experimental workflow for HPLC analysis of MTX and dAMPA.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This generalized protocol can be adapted to assess the inhibitory potential of N10-Methylpteroic acid.

5.2.1. Reagents

-

DHFR enzyme (human recombinant)

-

NADPH

-

Dihydrofolate (DHF)

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

N10-Methylpteroic acid (test inhibitor)

-

Methotrexate (positive control)

5.2.2. Assay Procedure

-

Prepare serial dilutions of N10-Methylpteroic acid and methotrexate in the assay buffer.

-

In a 96-well UV-transparent plate, add the assay buffer, NADPH, and the DHFR enzyme to each well.

-

Add the test inhibitor (N10-Methylpteroic acid) or control (methotrexate or buffer) to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding DHF to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

References

An In-depth Technical Guide to the Enzymatic Conversion of Methotrexate

A Note on "Metfol-B": The term "this compound" does not correspond to a recognized metabolite of Methotrexate in the peer-reviewed scientific literature. It is possible that this term is a brand name, a less common synonym for a known metabolite, or a misinterpretation. This guide will focus on the well-documented enzymatic conversions of Methotrexate into its scientifically established metabolites.

Methotrexate (MTX) is a folate antagonist widely employed in the treatment of various cancers and autoimmune diseases.[1] Its therapeutic efficacy and toxicity are closely linked to its intracellular metabolism. The enzymatic conversion of Methotrexate is a critical area of study for understanding its mechanism of action, predicting patient response, and managing adverse effects. This technical guide provides a comprehensive overview of the core enzymatic pathways of Methotrexate metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Key Enzymatic Pathways of Methotrexate Metabolism

The intracellular fate of Methotrexate is primarily governed by two opposing enzymatic processes: polyglutamation and deglutamation. Additionally, Methotrexate can be metabolized into other derivatives, such as 7-hydroxymethotrexate and 2,4-diamino-N(10)-methylpteroic acid (DAMPA).

1.1. Polyglutamation of Methotrexate

Upon entering the cell, primarily via the reduced folate carrier (RFC), Methotrexate is converted to Methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS) .[2] This process involves the sequential addition of two to seven glutamate residues to the parent drug.[2][3]

The polyglutamated forms of Methotrexate are crucial for its therapeutic activity for several reasons:

-

Intracellular Retention: MTX-PGs are less readily transported out of the cell, leading to a prolonged intracellular half-life.[2]

-

Enhanced Enzyme Inhibition: MTX-PGs are more potent inhibitors of key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS), compared to the parent drug.[4][5] They also potently inhibit 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), contributing to the anti-inflammatory effects of Methotrexate.[2]

The activity of FPGS is a major determinant of the intracellular concentration of MTX-PGs and, consequently, patient response to Methotrexate therapy.[6][7]

1.2. Deglutamation of Methotrexate Polyglutamates

The process of polyglutamation is reversed by the enzyme gamma-glutamyl hydrolase (GGH) , which removes the glutamate residues from MTX-PGs.[2][6] This conversion of MTX-PGs back to the monoglutamate form facilitates the efflux of the drug from the cell.[8] The balance between FPGS and GGH activity is therefore critical in determining the steady-state levels of intracellular MTX-PGs.[8]

1.3. Formation of 7-Hydroxymethotrexate (7-OH-MTX)

A major metabolite of Methotrexate is 7-hydroxymethotrexate, formed through the 7-oxidation of the parent drug, a reaction catalyzed by hepatic aldehyde oxidases .[9][10] While 7-OH-MTX does not inhibit thymidylate synthase, it can undergo polyglutamation, and its accumulation has been associated with Methotrexate toxicity, particularly nephrotoxicity, due to its lower solubility.[5][9][11] The liver is a primary site for the formation of 7-OH-MTX.[12]

1.4. Formation of 2,4-diamino-N(10)-methylpteroic acid (DAMPA)

Another metabolite of Methotrexate is 2,4-diamino-N(10)-methylpteroic acid (DAMPA).[1] DAMPA is formed through the cleavage of the C9-N10 bond of Methotrexate. This conversion can be mediated by the enzyme carboxypeptidase-G2 (glucarpidase), which is used as a rescue agent in cases of high-dose Methotrexate toxicity.[13] DAMPA is considered non-cytotoxic and is eliminated more rapidly than Methotrexate.[13][14]

Quantitative Data on Methotrexate Metabolism

The following tables summarize key quantitative data related to the enzymatic conversion of Methotrexate and its metabolites.

Table 1: Pharmacokinetic Parameters of Methotrexate Metabolites

| Metabolite | Parameter | Value | Species | Source |

| DAMPA | Mean Clearance | 1.9 L/kg/h | Rhesus monkeys | [14][15] |

| DAMPA | Mean Terminal Half-life | 51 minutes | Rhesus monkeys | [14][15] |

| 7-OH-MTX | Biliary Elimination Half-life | 29.4 minutes | Rat | [12] |

| MTX | Biliary Elimination Half-life (initial phase) | 23.1 minutes | Rat | [12] |

| MTX | Biliary Elimination Half-life (second phase) | 86.4 minutes | Rat | [12] |

Table 2: In Vitro IC50 Values of DAMPA

| Cell Line/Strain | Condition | IC50 Value | Source |

| Folic acid-sensitive malaria strain | Physiological folic acid | 446 nM | [15][16] |

| Highly resistant malaria strain | Physiological folic acid | 812 nM | [15][16] |

Experimental Protocols

The analysis of Methotrexate and its metabolites is crucial for therapeutic drug monitoring and research. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and sensitive method.

3.1. Sample Preparation from Plasma

A common method for extracting Methotrexate and its metabolites from plasma is protein precipitation.

-

Objective: To remove proteins from plasma samples that can interfere with the analysis.

-

Procedure:

-

To a small volume of plasma (e.g., 10-20 µL), add a protein precipitating agent such as a mixture of methanol and acetonitrile (1:1).[17][18]

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing Methotrexate and its metabolites for injection into the LC-MS/MS system.[18]

-

3.2. HPLC-MS/MS Analysis

-

Objective: To separate and quantify Methotrexate and its metabolites with high sensitivity and specificity.

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[18]

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used.[17][19]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[17]

-

Flow Rate: A typical flow rate is around 0.5 mL/min.[17]

-

-

Mass Spectrometric Detection:

-

Ionization: Positive electrospray ionization (ESI+) is generally used.[18]

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[20]

-

Example Mass Transitions (m/z):

-

Visualizations

4.1. Signaling Pathways

Caption: Enzymatic metabolism of Methotrexate.

4.2. Experimental Workflows

Caption: Workflow for MTX metabolite analysis.

References

- 1. metaphactory [semopenalex.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Folylpolyglutamate synthase is a major determinant of intracellular methotrexate polyglutamates in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells | PLOS One [journals.plos.org]

- 8. ClinPGx [clinpgx.org]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Formation of 7-hydroxymethotrexate polyglutamyl derivatives and their cytotoxicity in human chronic myelogenous leukemia cells, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Formation and elimination of 7-hydroxymethotrexate in the rat in vivo after methotrexate administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

- 17. dovepress.com [dovepress.com]

- 18. Determination of methotrexate and its major metabolite 7‐hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification and quantitation of methotrexate and methotrexate metabolites in clinical high-dose therapy by high pressure liquid chromatography and field desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Transport Mechanisms of Metformin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "Metfol-B" suggests a potential confusion with "Metformin," a widely researched antidiabetic drug. "this compound" is identified as a folate derivative. Given the technical nature of the request concerning transport mechanisms, this guide focuses on Metformin, as its transport across cell membranes is a well-documented and complex process involving multiple transporter proteins.

Introduction

Metformin is the first-line oral therapeutic for type 2 diabetes mellitus. Its efficacy is intrinsically linked to its ability to cross cellular membranes to reach its sites of action, primarily the liver, as well as its absorption in the intestine and excretion by the kidneys. As a hydrophilic cation at physiological pH, metformin's passage across the lipid bilayer of cell membranes is not achieved by passive diffusion but is mediated by a suite of transporter proteins. Understanding these transport mechanisms is critical for optimizing metformin therapy, predicting drug-drug interactions, and elucidating the variability in patient response. This guide provides a comprehensive overview of the key transporters involved in metformin disposition, their kinetic properties, regulatory pathways, and the experimental protocols used to study these processes.

Key Transporters of Metformin

The transport of metformin is a complex interplay between uptake and efflux transporters strategically located in various tissues. The primary families of transporters implicated are the Organic Cation Transporters (OCTs), Multidrug and Toxin Extrusion proteins (MATEs), the Plasma Membrane Monoamine Transporter (PMAT), and several others.

Organic Cation Transporters (OCTs)

OCTs, members of the SLC22A family, are crucial for the uptake of metformin into cells.

-

OCT1 (SLC22A1): Highly expressed in the sinusoidal membrane of hepatocytes, OCT1 is the primary transporter for metformin uptake into the liver, which is the main site of its glucose-lowering action.[1][2][3] It is also found in the intestine and kidneys.[4]

-

OCT2 (SLC22A2): Predominantly located in the basolateral membrane of renal proximal tubules, OCT2 is essential for the uptake of metformin from the blood into kidney cells, the first step in its renal excretion.[5]

-

OCT3 (SLC22A3): With a broader tissue distribution including the liver, intestine, and placenta, OCT3 also contributes to metformin uptake.[1][6]

Multidrug and Toxin Extrusion Proteins (MATEs)

MATEs, belonging to the SLC47A family, are responsible for the efflux of metformin from cells, playing a critical role in its excretion.

-

MATE1 (SLC47A1): Located in the canalicular membrane of hepatocytes and the apical (brush border) membrane of renal proximal tubule cells, MATE1 mediates the excretion of metformin into the bile and urine, respectively.[7]

-

MATE2-K (SLC47A2): This kidney-specific isoform of MATE2 is also found in the apical membrane of renal tubules and contributes to the final step of metformin secretion into the urine.

Other Significant Transporters

-

Plasma Membrane Monoamine Transporter (PMAT) (SLC29A4): Expressed on the apical membrane of intestinal enterocytes, PMAT is involved in the intestinal absorption of metformin.

-

Serotonin Transporter (SERT) (SLC6A4): Also located in the intestine, SERT has been shown to contribute to the apical uptake of metformin.

-

Thiamine Transporter 2 (THTR-2) (SLC19A3): This transporter, highly expressed in the small intestine, has been identified as a carrier for metformin, potentially influencing its absorption and being a site for drug-nutrient interactions.

-

Choline High-Affinity Transporter (CHT): Studies in Caco-2 cell models suggest that CHT contributes to the apical uptake of metformin in the intestine.[8]

Quantitative Data: Transport Kinetics and Inhibition

The following tables summarize key quantitative data for the interaction of metformin with its primary transporters. These values are essential for pharmacokinetic modeling and predicting drug-drug interactions.

Table 1: Kinetic Parameters of Metformin Transport

| Transporter | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Cell System |

| OCT1 | Metformin | 3.1 ± 0.3 | - | CHO cells |

| OCT2 | Metformin | 0.6 ± 0.1 | - | CHO cells |

| OCT3 | Metformin | 2.6 ± 0.2 | - | CHO cells |

| SERT | Metformin | ~463 | ~400 | HEK293 cells |

Data compiled from reference[8]. Note: Vmax values are highly dependent on the experimental system and expression levels of the transporter.

Table 2: IC50 Values of Inhibitors for Metformin Transport

| Inhibitor | Transporter | IC50 (µM) |

| Cimetidine | OCT1 | 10-21 |

| Cimetidine | OCT2 | 10-21 |

| Cimetidine | OCT3 | 10-21 |

| Cimetidine | MATE1 | 1.1 ± 0.3 |

| Pyrimethamine | MATE1 | Potent inhibitor |

| Mitoxantrone | OCT1 | 3.0 ± 0.8 |

| Corticosterone | OCT2 | < 3 |

| Desipramine | OCT2 | < 3 |

| Paroxetine | SERT | 0.006 ± 0.0006 |

| Omeprazole | OCT1, OCT2, OCT3 | 3-36 |

| Pantoprazole | OCT1, OCT2, OCT3 | 3-36 |

| Lansoprazole | OCT1, OCT2, OCT3 | 3-36 |

| Rabeprazole | OCT1, OCT2, OCT3 | 3-36 |

Data compiled from references[7][9][10]. IC50 values can vary based on the substrate concentration and experimental conditions.

Signaling Pathways and Regulation of Transporters

The expression and activity of metformin transporters are not static but are regulated by various signaling pathways, which can contribute to inter-individual differences in drug response.

AMP-Activated Protein Kinase (AMPK) Pathway

Metformin's primary mechanism of action is the activation of AMPK.[11][12] While AMPK activation is downstream of metformin's entry into the cell, there is evidence that AMPK can, in turn, regulate the expression of glucose transporters like GLUT4, a process that is central to metformin's therapeutic effect.[6] The direct regulatory effect of AMPK on metformin's own transporters is an area of ongoing research.

Caption: Metformin uptake via OCT1 and subsequent activation of the AMPK pathway in a hepatocyte.

Regulation by Protein Kinases

The activity of OCTs is subject to rapid regulation by various protein kinases. This post-translational modification can alter transporter affinity for substrates or their trafficking to the plasma membrane.[1][2]

-

Protein Kinase A (PKA): PKA stimulation has been shown to downregulate hOCT1 activity but has a stimulatory effect on rodent OCT1.[2] PKA also inhibits hOCT2.[13]

-

Protein Kinase C (PKC): PKC activation can directly phosphorylate rOCT1, altering its affinity for substrates.[2]

-

Calmodulin (CaM) and CaM-dependent Kinases (CaMKII): These signaling molecules have been shown to stimulate the activity of hOCT1 and hOCT2.[2][13]

References

- 1. 2024.febscongress.org [2024.febscongress.org]

- 2. Regulation Mechanisms of Expression and Function of Organic Cation Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation Mechanisms of Expression and Function of Organic Cation Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic basis of metformin-MPP interactions with organic cation transporter OCT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanistic in vitro studies confirm that inhibition of the renal apical efflux transporter multidrug and toxin extrusion (MATE) 1, and not altered absorption, underlies the increased metformin exposure observed in clinical interactions with cimetidine, trimethoprim or pyrimethamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Four Cation-Selective Transporters Contribute to Apical Uptake and Accumulation of Metformin in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Proton Pump Inhibitors Inhibit Metformin Uptake by Organic Cation Transporters (OCTs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.physiology.org [journals.physiology.org]

Methodological & Application

Protocol for In Vitro Synthesis of Metformin-Folate Compound

Introduction

Metformin is a first-line medication for the treatment of type 2 diabetes, known to lower blood glucose levels. Folic acid, a B vitamin, is crucial for various metabolic processes, including nucleotide synthesis and the remethylation of homocysteine. The combination of metformin and folic acid, herein referred to as Metformin-Folate, is of interest to researchers for its potential to mitigate metformin-associated increases in homocysteine levels and to offer synergistic therapeutic effects. This document provides a detailed protocol for the in vitro synthesis of a Metformin-Folate compound, intended for research and drug development professionals. The synthesis is based on the reaction of metformin free base with folic acid.

Data Summary

The following table summarizes the key quantitative data related to the starting materials for the synthesis of the Metformin-Folate standard.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Metformin | C₄H₁₁N₅ | 129.16 | 657-24-9 |

| Folic Acid | C₁₉H₁₉N₇O₆ | 441.40 | 59-30-3 |

Experimental Protocol: Synthesis of Metformin-Folate

This protocol details the steps for the in vitro synthesis of a Metformin-Folate compound.

Materials and Reagents

-

Metformin Hydrochloride

-

Sodium Hydroxide (NaOH)

-

Folic Acid

-

Methanol

-

Ethanol

-

Toluene

-

Nitrogen gas

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Magnetic stirrer and stir bars

-

Filtration apparatus

-

Rotary evaporator

Synthesis Workflow

Caption: Workflow for the synthesis of Metformin-Folate.

Step-by-Step Procedure

-

Preparation of Metformin Free Base:

-

Metformin free base is prepared from metformin hydrochloride.

-

Dissolve metformin hydrochloride in water.

-

Slowly add a solution of a strong inorganic base, such as sodium hydroxide, to neutralize the hydrochloride and precipitate the metformin free base[1]. The reaction is typically performed at a temperature between 0-50°C[1].

-

Filter the resulting precipitate and wash it thoroughly with water to remove any residual salts.

-

Dry the metformin free base under vacuum.

-

-

Synthesis of Metformin-Folate:

-

The reaction should be carried out under an inert atmosphere, such as nitrogen[1][2].

-

Dissolve the prepared metformin free base in an alcohol solvent, such as methanol or ethanol[2].

-

To this solution, add 0.8 to 1 equivalent of folic acid[2].

-

Stir the reaction mixture at room temperature until the reaction is complete. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

-

Purification and Isolation:

-

After the reaction is complete, cool the solution to facilitate the precipitation of the metformin folate solid[2].

-

Filter the solid product and wash it with a fresh alcohol solvent[2].

-

For further purification, the obtained solid can be recrystallized from a suitable solvent system[2].

-

Dry the final product under vacuum to obtain the Metformin-Folate compound.

-

Signaling Pathways

Metformin and folic acid act on distinct but interconnected cellular pathways. Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism[3]. Folic acid is a precursor to tetrahydrofolate, which is essential for the synthesis of nucleotides and for the methionine cycle, which is crucial for cellular methylation reactions[4].